1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid
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Overview
Description
1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino group on a cyclohexanecarboxylic acid backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethoxy)aniline and cyclohexanecarboxylic acid chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like THF.
Major Products Formed:
Oxidation: Trifluoromethoxybenzoic acid.
Reduction: 3-(Trifluoromethoxy)aniline.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the binding affinity and specificity of the compound to its target, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target involved.
Comparison with Similar Compounds
1-((3-(Trifluoromethoxy)phenyl)ethanol
1-((3-(Trifluoromethoxy)phenyl)acetic acid
1-((3-(Trifluoromethoxy)phenyl)amine
Uniqueness: 1-((3-(Trifluoromethoxy)phenyl)amino)cyclohexanecarboxylic acid stands out due to its cyclohexanecarboxylic acid backbone, which provides additional structural rigidity and potential for diverse chemical modifications compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)anilino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)21-11-6-4-5-10(9-11)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTRYVMMDJCQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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